- Cross-aldol condensation of cycloalkanones and aromatic aldehydes in the presence of nanoporous silica-based sulfonic acid (SiO2-Pr-SO3H) under solvent free conditions, Chinese Journal of Chemistry, 2009, 27(8), 1537-1542

Cas no 897-78-9 (2,6-Dibenzylidenecyclohexanone)

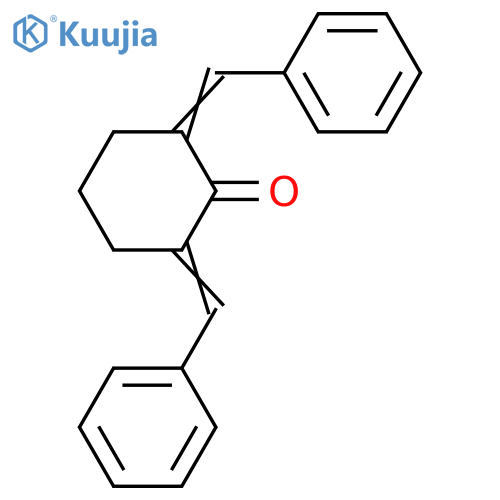

897-78-9 structure

상품 이름:2,6-Dibenzylidenecyclohexanone

2,6-Dibenzylidenecyclohexanone 화학적 및 물리적 성질

이름 및 식별자

-

- 2,6-dibenzylidenecyclohexan-1-one

- 1,3-Dibenzylidene-2-cyclohexanone

- 2,6-Dibenzylidenecyclohexanone

- 1,3-DIBENZAL-2-CYCLOHEXANONE

- 1,3-Dibenzylidenecyclohexane-2-one

- 2,6-bisphenylallylidenecyclohexanone

- 2,6-Dibenzylidenecyclohjexanone

- 2,6-diphenylmethylidene cyclohexanone

- Cyclohexanone,2,6-dibenzylidene

- RARECHEM AQ C6 0005

- Cyclohexanone, 2,6-dibenzylidene-

- 2,6-Bis(benzylidene)cyclohexanone

- (2E,6E)-2,6-Dibenzylidenecyclohexanone

- Cyclohexanone, 2,6-bis(phenylmethylene)-

- Cyclohexanone,6-dibenzylidene-

- 2,6-Bisbenzylidenecyclohexanone

- Cyclohexanone,6-bis(phenylmethylene)-

- MLS002701880

- NSC2384

- 2,6-dibenzylidene-cyclohexanone

- HMS559I22

- 2,6-Bis(phenylmethylene)cyclohexanone (ACI)

- Cyclohexanone, 2,6-dibenzylidene- (6CI, 7CI, 8CI)

- 2,6-Bis(dibenzylidene)cyclohexanone

- 2,6-Dibenzalcyclohexanone

- NSC 2384

- NSC 40618

- CCG-52176

- Cyclohexanone, 2,6-dibenzylidene-(8CI)

- (2E,6E)-2,6-dibenzylidene-cyclohexan-1-one

- Cyclohexanone, 2,6-bis(phenylmethylene)-(9CI)

- CS-0161507

- 42052-61-9

- (2E,6E)-2,6-Dibenzylidenecyclohexanone #

- 2,6-Bis-[1-phenyl-meth-(E)-ylidene]-cyclohexanone

- D1194

- 897-78-9

- SR-01000641425-1

- 2,6-Bis-(benzylidene)-cyclohexanone

- 2,6-di((E)-benzylidene)cyclohexan-1-one

- CHEMBL274993

- NSC-2384

- BDBM50240380

- 1R-0613

- AKOS001018314

- SCHEMBL12948726

- (2E,6E)-2,6-dibenzylidenecyclohexan-1-one

- MFCD00019516

- NSC40618

- 2,6-bis[(E)-phenylmethylidene]cyclohexanone

- (2E,6E)-2,6-bis(phenylmethylidene)cyclohexan-1-one

- NSC-40618

-

- MDL: MFCD00019516

- 인치: 1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2

- InChIKey: CTKKGXDAWIAYSA-UHFFFAOYSA-N

- 미소: O=C1C(=CC2C=CC=CC=2)CCCC1=CC1C=CC=CC=1

- BRN: 656613

계산된 속성

- 정밀분자량: 274.13600

- 동위원소 질량: 274.136

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 21

- 회전 가능한 화학 키 수량: 2

- 복잡도: 379

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 2

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 5.1

- 토폴로지 분자 극성 표면적: 17.1

- 표면전하: 0

실험적 성질

- 색과 성상: 미확정

- 밀도: 1.0338 (rough estimate)

- 융해점: 116.0 to 119.0 deg-C

- 비등점: 377.34°C (rough estimate)

- 플래시 포인트: 207.5±23.7 °C

- 굴절률: 1.6700 (estimate)

- PSA: 17.07000

- LogP: 4.90660

- 증기압: 0.0±1.2 mmHg at 25°C

- 용해성: 미확정

2,6-Dibenzylidenecyclohexanone 보안 정보

-

기호:

- 신호어:warning

- 피해 선언: H411

- 경고성 성명: P273-P391-P501

- 위험물 운송번호:3077

- 보안 지침: S24/25

- 위험 등급:9

- 패키지 그룹:III

- 저장 조건:저장 온도는 4 ℃ 이며, 4 ℃ 에 저장하는 것이 가장 좋다

2,6-Dibenzylidenecyclohexanone 세관 데이터

- 세관 번호:2914399090

- 세관 데이터:

?? ?? ??:

2914399090개요:

2914399090. 기타 산소기단을 함유한 기타 아세톤은 함유하지 않는다.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용, 아세톤 신고 포장

요약:

2914399090. 기타 산소관능단을 가지고 있지 않은 아세톤.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

2,6-Dibenzylidenecyclohexanone 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A669056-5g |

-2,6-Dibenzylidenecyclohexanone |

897-78-9 | 98% | 5g |

$42.0 | 2023-09-02 | |

| Ambeed | A669056-25g |

-2,6-Dibenzylidenecyclohexanone |

897-78-9 | 98% | 25g |

$147.0 | 2023-09-02 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1194-1G |

1,3-Dibenzylidene-2-cyclohexanone |

897-78-9 | >98.0%(HPLC) | 1g |

¥615.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31295-5g |

2,6-DIBENZYLIDENECYCLOHEXANONE |

897-78-9 | 98% | 5g |

¥381.0 | 2024-07-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154417-50g |

2,6-Dibenzylidenecyclohexanone |

897-78-9 | >98.0% | 50g |

¥2059.90 | 2023-09-03 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23926-10g |

2,6-Dibenzylidenecyclohexanone, 98% |

897-78-9 | 98% | 10g |

¥412.00 | 2023-03-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23926-50g |

2,6-Dibenzylidenecyclohexanone, 98% |

897-78-9 | 98% | 50g |

¥1532.00 | 2023-03-01 | |

| Chemenu | CM203014-5g |

2,6-di((E)-benzylidene)cyclohexan-1-one |

897-78-9 | 97% | 5g |

$61 | 2024-07-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EM407-5g |

2,6-Dibenzylidenecyclohexanone |

897-78-9 | >98.0% | 5g |

400.0CNY | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EM407-1g |

2,6-Dibenzylidenecyclohexanone |

897-78-9 | >98.0% | 1g |

117.0CNY | 2021-08-06 |

2,6-Dibenzylidenecyclohexanone 합성 방법

합성회로 1

반응 조건

1.1 Catalysts: 2,6,7-Trioxa-1-silabicyclo[2.2.1]heptane-1-propanesulfonic acid ; 180 min, 80 °C

참조

합성회로 2

합성회로 3

합성회로 4

반응 조건

1.1 Catalysts: Zirconium dioxide (sulfated zirconia) , Sulfuric acid ; 18 min, 90 - 120 °C

참조

- Microwave-assisted solvent-free synthesis of α,α'-bis(substituted benzylidene)cycloalkanones catalyzed by SO2-4/ZrO2 and B2O3/ZrO2, Green Chemistry Letters and Reviews, 2011, 4(3), 249-256

합성회로 5

반응 조건

1.1 Catalysts: Molybdenum pentachloride ; 3 min, heated

참조

- Green, rapid, and highly efficient syntheses of α,α-bis[(aryl or allyl)idene]cycloalkanones and 2-[(aryl or allyl)idene]-1-indanones as potentially biologic compounds via solvent-free microwave-assisted Claisen-Schmidt condensation catalyzed by MoCl5, Journal of the Chinese Chemical Society (Weinheim, 2020, 67(4), 623-637

합성회로 6

합성회로 7

반응 조건

1.1 Catalysts: Zirconium chloride (ZrCl4) Solvents: Ethanol ; 5 h, reflux; reflux → rt

참조

- ZrCl4 as an efficient catalyst for crossed-aldol condensation of cyclic ketones with aromatic aldehydes in refluxing ethanol, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 807-810

합성회로 8

반응 조건

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; 1 h, rt

참조

- Facile aldol reaction between unmodified aldehydes and ketones in bronsted acid ionic liquids, Chemical Research in Chinese Universities, 2007, 23(5), 549-553

합성회로 9

합성회로 10

합성회로 11

합성회로 12

합성회로 13

합성회로 14

반응 조건

1.1 Catalysts: 2922511-39-3 (bonded on HY zeolite) ; 120 min, rt

참조

- Functionalize of Zn (II) complexes of thiosemicarbazones Schiff bases and tryptophan as an auxiliary ligand on HY zeolite, synthesis, characterization and catalytic activity for organic transition, Materials Chemistry and Physics, 2023, 301,

합성회로 15

합성회로 16

합성회로 17

합성회로 18

반응 조건

1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 25 - 30 °C

1.2 35 min, 25 - 30 °C

1.2 35 min, 25 - 30 °C

참조

- Dual-activation protocol for tandem cross-aldol condensation: An easy and highly efficient synthesis of α,α'-bis(aryl/alkylmethylidene)ketones, Journal of Molecular Catalysis A: Chemical, 2006, 260(1-2), 235-240

합성회로 19

2,6-Dibenzylidenecyclohexanone Raw materials

2,6-Dibenzylidenecyclohexanone Preparation Products

2,6-Dibenzylidenecyclohexanone 관련 문헌

-

1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

4. Book reviews

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

897-78-9 (2,6-Dibenzylidenecyclohexanone) 관련 제품

- 100-64-1(N-cyclohexylidenehydroxylamine)

- 61203-83-6(4-Pentylcyclohexanone)

- 4894-75-1(4-phenylcyclohexan-1-one)

- 874-61-3(4-oxocyclohexane-1-carboxylic acid)

- 822-87-7(2-chlorocyclohexan-1-one)

- 3041-16-5(1,4-Dioxan-2-one)

- 5441-51-0(4-ethylcyclohexan-1-one)

- 583-60-8(2-Methylcyclohexanone)

- 13482-22-9(4-hydroxycyclohexan-1-one)

- 98-53-3(4-tert-butylcyclohexan-1-one)

추천 공급업체

Jinta Yudi Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

대량

Suzhou Genelee Bio-Technology Co., Ltd.

골드 회원

중국 공급자

대량

Shanghai Xinsi New Materials Co., Ltd

골드 회원

중국 공급자

대량

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

골드 회원

중국 공급자

시약

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

골드 회원

중국 공급자

대량